Structural Basis for Chain Termination: 3'-Deoxy-3'-methylguanosine vs. 3'-Deoxyguanosine
The defining structural feature of 3'-deoxy-3'-methylguanosine is the combination of a missing 3'-hydroxyl group and a 3'-methyl substituent. In contrast, 3'-deoxyguanosine lacks both the 3'-hydroxyl and the 3'-methyl group . The absence of the 3'-OH in both compounds prevents phosphodiester bond formation, making them obligate chain terminators . However, the additional methyl group in 3'-deoxy-3'-methylguanosine introduces steric hindrance that can differentially affect binding to DNA and RNA polymerases compared to the simpler 3'-deoxyguanosine .
| Evidence Dimension | Structural Feature |
|---|---|
| Target Compound Data | 3'-methyl group present; 3'-OH absent |
| Comparator Or Baseline | 3'-Deoxyguanosine: 3'-methyl group absent; 3'-OH absent |
| Quantified Difference | Qualitative structural difference (presence vs. absence of methyl group) |
| Conditions | Chemical structure analysis |
Why This Matters
This structural difference directly impacts the compound's interaction with viral and cellular polymerases, potentially altering antiviral spectrum and cytotoxicity profile.
